molecular formula C12H13NO3 B236014 Cibaric acid CAS No. 130523-93-2

Cibaric acid

Cat. No. B236014
M. Wt: 324.4 g/mol
InChI Key: LFTUCYCUYUJMJB-HNBCEUTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cibaric acid, also known as cibarate, belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions . The systematic name of Cibaric acid is 14,18-dihydroxy-12-oxo-9E,13Z,15E-octadecatrienoic acid .


Molecular Structure Analysis

The molecular formula of Cibaric acid is C18H28O5 . It has 23 heavy atoms, no rings, no aromatic rings, 14 rotatable bonds, a Van der Waals molecular volume of 350.71, a topological polar surface area of 94.83, 3 hydrogen bond donors, and 5 hydrogen bond acceptors .

Scientific Research Applications

1. Biological Activities in Mushrooms

Cibaric acid, identified in the fruit bodies of Cantharellus cibarius (chanterelle) and C. tubaeformis, demonstrates very weak antimicrobial and cytotoxic activity. It is formed as a response to injury in these mushrooms. Notably, cibaric acid is inactive in the Ames test for mutagenicity and is destroyed during cooking, suggesting no significant risk to consumers from C. cibarius consumption (Anke, Morales, & Sterner, 1996).

2. Role in Hyperbaric Oxygen Therapy

There is currently no direct research associating cibaric acid specifically with hyperbaric oxygen therapy or its outcomes. However, the broader field of hyperbaric oxygen therapy involves various studies assessing the therapy's effectiveness in different medical conditions, such as cerebral ischemia, chronic wound healing, and diabetic foot ulcers. These studies explore the therapeutic potential of hyperbaric oxygen in enhancing tissue oxygenation and promoting healing, albeit without specific reference to cibaric acid (Denisova & Yashkov, 2022), (Alleva et al., 2005), (Fedorko et al., 2016).

3. Impact on Oral Health

Weissella cibaria, a bacterium named after the Cantharellus cibarius mushroom, demonstrates significant effects on oral health. Strains of W. cibaria inhibit the formation of Streptococcus mutans biofilm, which is crucial in dental caries development. Clinical studies show the efficacy of W. cibaria in reducing plaque formation and improving oral hygiene (Kang et al., 2006).

Future Directions

There is limited research available on Cibaric acid, indicating a need for further studies to explore its properties, potential uses, and effects on biological systems . Future research could focus on its synthesis, mechanism of action, and potential applications in various fields.

properties

CAS RN

130523-93-2

Product Name

Cibaric acid

Molecular Formula

C12H13NO3

Molecular Weight

324.4 g/mol

IUPAC Name

(9Z,13Z,15E)-14,18-dihydroxy-12-oxooctadeca-9,13,15-trienoic acid

InChI

InChI=1S/C18H28O5/c19-14-10-9-12-17(21)15-16(20)11-7-5-3-1-2-4-6-8-13-18(22)23/h5,7,9,12,15,19,21H,1-4,6,8,10-11,13-14H2,(H,22,23)/b7-5-,12-9+,17-15-

InChI Key

LFTUCYCUYUJMJB-HNBCEUTISA-N

Isomeric SMILES

C(CCC/C=C/CC(=O)/C=C(/C=C/CCO)\O)CCCC(=O)O

SMILES

C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O

Canonical SMILES

C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O

melting_point

69.5-70.5°C

physical_description

Solid

synonyms

14,18-dihydroxy-12-oxo-9,13,15-octadecatrienoic acid
cibaric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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